![molecular formula C22H18Cl2N2O4 B4761498 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4761498.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide
Overview
Description
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is not fully understood. It is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to activate the immune system and promote the destruction of cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha). TNF-alpha is a cytokine that plays a role in the immune response and has been shown to have anti-tumor activity. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Another advantage is that it has been shown to enhance the effectiveness of radiation therapy in certain types of cancer. However, there are also limitations to using 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide in lab experiments. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is not effective in all types of cancer, and its mechanism of action is not fully understood.
Future Directions
For research include further studying its mechanism of action, its effectiveness in combination with other cancer treatments, and conducting clinical trials to determine its safety and effectiveness in humans.
Scientific Research Applications
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to enhance the effectiveness of radiation therapy in certain types of cancer.
properties
IUPAC Name |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-16-8-6-13(7-9-16)21(27)26-20-18(10-14(23)11-19(20)24)22(28)25-15-4-3-5-17(12-15)30-2/h3-12H,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCERAHVANDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(3-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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